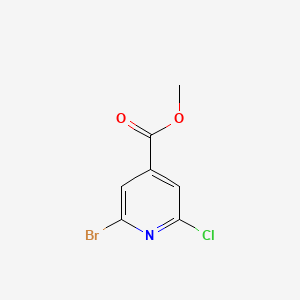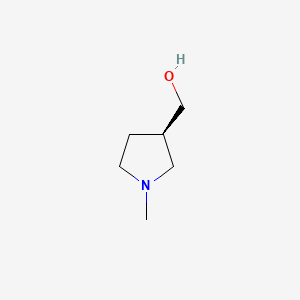
2-Chloroquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carboxylic acid typically involves the chlorination of quinoline derivatives. One common method is the oxidation of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium . Another approach involves the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid and water .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-friendly and sustainable processes. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions using microwave and ultraviolet irradiation-promoted synthesis with reusable catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like silver nitrate.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Silver nitrate in alkaline medium.
Reducing Agents: Various reducing agents can be used depending on the desired product.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation Products: 2-oxo-1,2-dihydroquinoline-3-carboxylic acids.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-Chloroquinoline-5-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit protein synthesis, interfere with DNA and RNA synthesis, and affect various enzymatic activities . These interactions contribute to its biological and pharmacological effects.
Comparison with Similar Compounds
2-Chloroquinoline-5-carboxylic acid can be compared with other quinoline derivatives:
Properties
IUPAC Name |
2-chloroquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDMGSRYEKDYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652883 |
Source


|
| Record name | 2-Chloroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092287-30-3 |
Source


|
| Record name | 2-Chloroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)




![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)




